N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide
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Overview
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopentylpiperidine moiety linked to a methylbenzenesulfonamide group Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves the following steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of N-cyclopentylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.
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Alkylation Reaction: : The next step involves the alkylation of 1-cyclopentylpiperidine with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
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Sulfonamide Formation: : The final step is the sulfonamide formation, where the alkylated piperidine is reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions, use of more efficient catalysts, and automation to ensure consistency and scalability. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and potential therapeutic effects.
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Medicine: : As a sulfonamide derivative, it may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
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Industry: : The compound can be utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclopentylpiperidin-4-yl)methyl)-benzenesulfonamide
- N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
- N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide
Uniqueness
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its binding affinity and selectivity towards biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for targeted research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-15-5-4-8-18(13-15)23(21,22)19-14-16-9-11-20(12-10-16)17-6-2-3-7-17/h4-5,8,13,16-17,19H,2-3,6-7,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQZKGDHGBXMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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